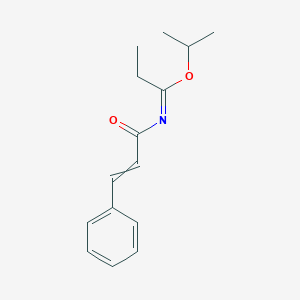
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a propan-2-yl group, a phenylacryloyl moiety, and an imidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate typically involves the reaction of propan-2-yl imidate with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The phenylacryloyl moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacrylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted derivatives.
Scientific Research Applications
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate involves its interaction with molecular targets such as enzymes or receptors. The phenylacryloyl moiety can form covalent or non-covalent bonds with active sites on enzymes, inhibiting their activity. The imidate group can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (1E)-N-(3-phenylacryloyl)acetamidate: Similar structure but with an acetamidate group instead of an imidate group.
Propan-2-yl (1E)-N-(3-phenylacryloyl)butanimidate: Similar structure but with a butanimidate group instead of a propanimidate group.
Propan-2-yl (1E)-N-(3-phenylacryloyl)benzoimidate: Similar structure but with a benzoimidate group instead of a propanimidate group.
Uniqueness
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both the phenylacryloyl and imidate groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
730-30-3 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
propan-2-yl N-(3-phenylprop-2-enoyl)propanimidate |
InChI |
InChI=1S/C15H19NO2/c1-4-15(18-12(2)3)16-14(17)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI Key |
ZJBUKNJQPWXUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC(=O)C=CC1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


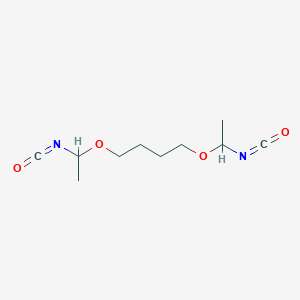
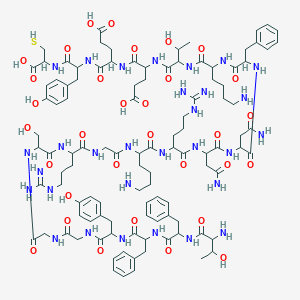
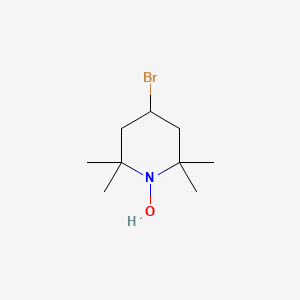
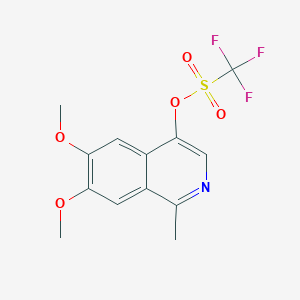
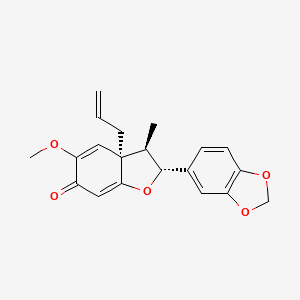
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)
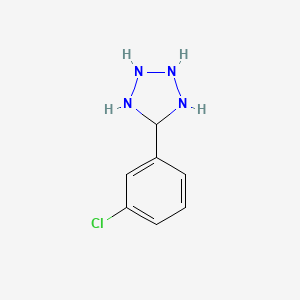
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
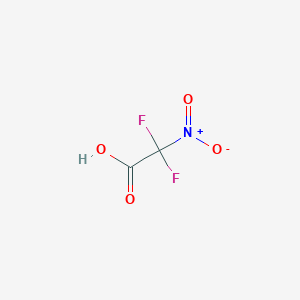
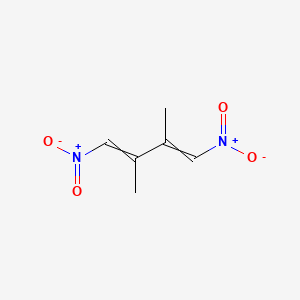
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
